N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-7-11(17)8-13-14(9)18-16(23-13)19-15(20)10-3-5-12(6-4-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBDMKLNXZPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the benzamide moiety using methylsulfonyl chloride in the presence of a base, such as triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the sulfonylated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial and Anticancer Properties
The compound exhibits promising antimicrobial and anticancer properties. Research indicates that derivatives of similar thiazole compounds have shown efficacy against various bacterial strains and cancer cell lines. For instance, studies on thiazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, using methods such as the turbidimetric method for antimicrobial evaluation and the Sulforhodamine B assay for anticancer activity against MCF7 breast cancer cell lines .
Mechanisms of Action
Molecular docking studies provide insights into the binding modes of these compounds with biological targets. Such studies reveal that the thiazole moiety plays a crucial role in enhancing the binding affinity to target receptors, which is essential for their biological activity . The sulfonamide group also contributes to the overall pharmacological profile by potentially inhibiting key enzymes involved in disease processes.
Case Study 1: Anticancer Evaluation
A study focusing on similar compounds demonstrated that specific derivatives exhibited cytotoxic effects against various cancer cell lines, including colon and breast cancers. The results indicated that modifications on the thiazole structure could enhance anticancer activity, suggesting a structure-activity relationship that could be explored further .
Case Study 2: Antimicrobial Screening
Another study evaluated a series of thiazole derivatives for their antimicrobial activity. The findings revealed that certain modifications significantly increased potency against resistant bacterial strains, highlighting the importance of structural variations in developing effective antimicrobial agents .
| Activity Type | Target Organism/Cell Line | Methodology | Result |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Turbidimetric method | Significant inhibition |
| Antimicrobial | Fungi | Turbidimetric method | Moderate inhibition |
| Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay | High cytotoxicity observed |
| Anticancer | Colon cancer cells | Cell viability assays | Promising results |
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups: The methylsulfonyl group in the target compound may enhance metabolic stability compared to compounds with electron-donating groups (e.g., morpholinomethyl in 4d) .
- Heterocyclic Diversity : Analogues with pyridinyl (4d) or triazole (33) linkers show varied bioactivity profiles, suggesting that linker flexibility influences target engagement .
- Halogenation : Chlorine at position 6 (target compound) vs. bromine in compound 50 may alter lipophilicity and binding affinity .
Physicochemical and Spectral Properties
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 335.81 g/mol
- CAS Number : 2379-74-0
The biological activity of this compound primarily revolves around its anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, which is a critical mechanism for inhibiting tumor growth.
Apoptosis Induction
Recent studies have demonstrated that benzothiazole derivatives, including this compound, can activate apoptotic pathways. For instance, compounds similar to this compound have been reported to activate procaspase-3 to caspase-3, leading to programmed cell death in cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the benzothiazole core significantly influence the compound's biological activity. Key findings include:
- The presence of electron-withdrawing groups (like chlorine) enhances anticancer activity.
- Sulfonamide groups contribute to improved solubility and bioavailability.
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 2.5 | Apoptosis induction via caspase activation |
| A549 | 3.0 | Inhibition of IL-6 and TNF-α |
| H1299 | 1.8 | Cell cycle arrest |
Case Studies
- In Vitro Studies : A study involving the compound showed significant inhibition of cell proliferation in human lung cancer cell lines (A431, A549, and H1299). The compound exhibited IC50 values ranging from 1.8 µM to 3.0 µM, indicating potent anticancer properties .
- Mechanistic Insights : Further mechanistic studies revealed that this compound not only induced apoptosis but also inhibited migration in cancer cells, highlighting its potential as an anti-metastatic agent .
- Comparative Analysis : Compared to other benzothiazole derivatives, this compound demonstrated superior efficacy in inducing apoptosis and inhibiting tumor growth, suggesting that specific structural modifications significantly enhance biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide?
- Methodology : Synthesis typically involves coupling benzamide derivatives with thiazole intermediates. Key steps include:
- Sulfonylation : Introducing the methylsulfonyl group via sulfonylation reactions under controlled pH and temperature.
- Thiazole coupling : Using cross-coupling methods (e.g., Suzuki or Buchwald-Hartwig) to attach the 6-chloro-4-methylbenzo[d]thiazol-2-yl moiety .
- Purification : Column chromatography or recrystallization to isolate the final product in high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and molecular integrity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 438.5 g/mol for analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Key Variables :
- Temperature : Maintain 60–80°C during coupling to balance reactivity and side-product formation .
- Catalysts : Use palladium catalysts (e.g., Pd(PPh3)4) for efficient cross-coupling .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of thiazole intermediates .
- Yield Enhancement : Scaling reactions in anhydrous solvents (e.g., DMF) and optimizing stoichiometry (1:1.2 molar ratio of benzamide to thiazole) .
Q. What are hypothesized biological targets based on structural analogs?
- Aminoacyl-tRNA Synthetases (AARSs) : Inhibition observed in mycobacterial analogs suggests potential antimicrobial applications .
- Inflammatory Enzymes : Methylsulfonyl groups may target cyclooxygenase-2 (COX-2) or NF-κB pathways, inferred from benzothiazole derivatives .
- Kinase Inhibition : Thiazole and sulfonamide motifs are common in kinase inhibitors (e.g., EGFR, VEGFR) .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Validation Steps :
Purity Verification : Re-analyze compound purity via HPLC to rule out impurity-driven effects .
Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., chloro vs. methoxy substituents) to identify critical functional groups .
Q. What strategies are effective for SAR studies of this compound?
- Substituent Modification :
- Electron-Withdrawing Groups : Replace chloro with nitro to enhance electrophilicity and target binding .
- Methylsulfonyl Optimization : Test sulfonamide or sulfonic acid derivatives to modulate solubility and potency .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with AARSs or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
